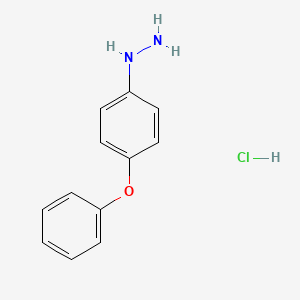

![molecular formula C14H24ClNO2 B1586651 Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride CAS No. 464877-45-0](/img/structure/B1586651.png)

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride

Overview

Description

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is a chemical compound known as a Betaxolol impurity. Betaxolol itself is a cardioselective beta-blocker used primarily in the treatment of hypertension and glaucoma. The compound this compound is often utilized in research settings to study the properties and effects of Betaxolol and its derivatives .

Mechanism of Action

Target of Action

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride primarily targets the beta (1)-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The blocking of beta (1)-adrenergic receptors by this compound affects the adrenergic signaling pathway. This can lead to downstream effects such as decreased myocardial contractility, inhibition of renin release, and reduced sympathetic outflow from the central nervous system .

Pharmacokinetics

The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of transport proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Cellular Effects

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride exerts various effects on different cell types. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This leads to a decrease in cyclic AMP levels and subsequent reduction in calcium influx, which is essential for muscle contraction. In ocular cells, it reduces intraocular pressure by decreasing aqueous humor production. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being studied .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-1 adrenergic receptors, leading to inhibition of receptor activity. This binding prevents the activation of adenylate cyclase, reducing cyclic AMP levels and subsequent protein kinase A activation. This cascade results in decreased calcium influx and reduced muscle contraction. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest may occur. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes. It undergoes oxidative deamination and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The compound may also influence metabolic flux and metabolite levels, although specific details on these effects are still being investigated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high beta-1 adrenergic receptor density, such as the heart and eyes. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

This compound is primarily localized in the plasma membrane, where beta-1 adrenergic receptors are situated. It may also be found in other subcellular compartments, depending on its interactions with specific targeting signals and post-translational modifications. These localizations are crucial for its activity and function, as they determine the compound’s accessibility to its target receptors and other biomolecules .

Preparation Methods

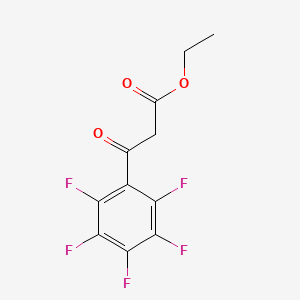

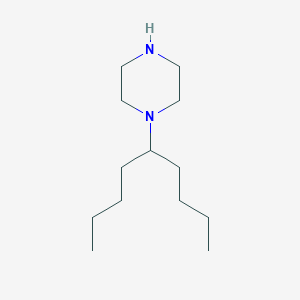

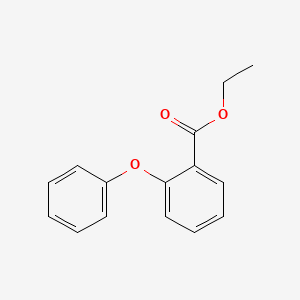

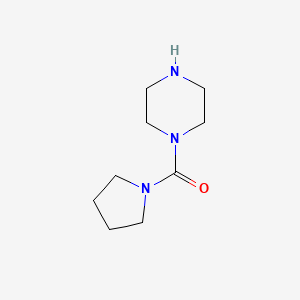

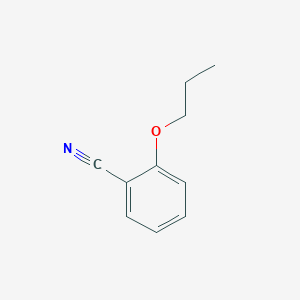

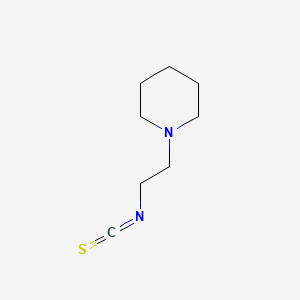

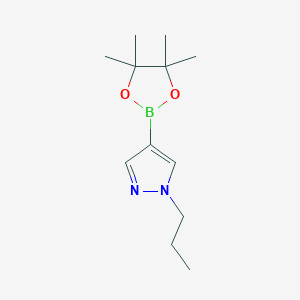

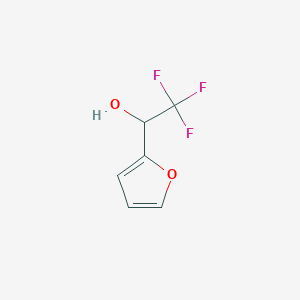

The synthesis of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride involves several steps, typically starting with the preparation of the cyclopropylmethoxy group. This group is then attached to the Betaxolol molecule through a series of chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of Betaxolol derivatives.

Biology: Researchers use it to investigate the biological effects and mechanisms of action of Betaxolol and related compounds.

Medicine: It is used in pharmacological studies to understand the therapeutic potential and side effects of Betaxolol.

Comparison with Similar Compounds

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Betaxolol: The parent compound, used primarily for treating hypertension and glaucoma.

Atenolol: Another beta-1 selective blocker used for similar therapeutic purposes.

Properties

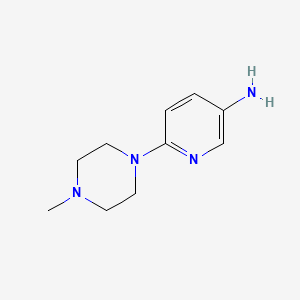

IUPAC Name |

1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGQQCLTMPPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385396 | |

| Record name | AC1MDC1P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464877-45-0 | |

| Record name | AC1MDC1P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

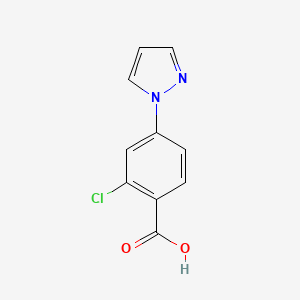

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.